1,1-Diethoxytetradecane
Overview
Description
Scientific Research Applications
Oxygenated Diesel Additives : 1,1-Diethoxyethane, a similar compound, is studied as an additive for diesel engines to reduce pollutant emissions. This additive, derived from bio-ethanol, shows a marked reduction in exhaust smoke but has a low flash point (Frusteri, Beatrice, Guido, & Spadaro, 2007).
Synthesis via Ethanol Reactions : Efficient synthesis of 1,1-Diethoxyethane (DEE), which shares a similar structure to 1,1-Diethoxytetradecane, is achieved through sequential ethanol reactions. This process involves selective dehydrogenation of ethanol to acetaldehyde and subsequent acetalization (He & Liu, 2014).
Pyrolysis Chemistry of Biofuels : The pyrolysis of 1,1-Diethoxybutane, which has a similar structure, is explored as a next-generation biofuel. This study details the fuel's consumption pathways, product formation, and low sooting tendency compared to traditional fuels (Zeng et al., 2019).
Safety Assessment in Fragrance Ingredients : 1,1-Diethoxyheptane, closely related to this compound, is assessed for various toxicological endpoints, including genotoxicity and skin sensitization. It is found to be safe under current usage conditions (Api et al., 2018).
Catalytic Valorization of Bioethanol : Studies on the conversion of ethanol into 1,1-Diethoxyethane over Cu-Mg-Al mixed oxide catalysts reveal the optimum conditions and yields for this transformation. This research is relevant for understanding the catalytic processes involved in producing similar compounds (Marcu, Tichit, Fajula, & Tanchoux, 2009).
Continuous Flow Reactor for Acetal Synthesis : The synthesis of 1,1-Diethoxyethane in a continuous flow reactor is explored, providing insights into catalyst deactivation and effects of feed purity, which could be applicable to similar acetal compounds (Gómez, Arrúa, & Abello, 2004).
Photocatalytic Synthesis : The selective production of 1,1-Diethoxyethane via photooxidation of ethanol over silica-supported niobium oxide catalysts is studied. This process may offer insights into the photocatalytic synthesis of similar diethoxy compounds (Tanaka, Takenaka, Funabiki, & Yoshida, 1994).
Properties
IUPAC Name |
1,1-diethoxytetradecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18(19-5-2)20-6-3/h18H,4-17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNMFLYGTASHSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70151775 | |
Record name | 1,1-Diethoxy-n-tetradecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70151775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117397-87-2 | |
Record name | 1,1-Diethoxy-n-tetradecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117397872 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-Diethoxy-n-tetradecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70151775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.